molecular formula C20H19FN4OS B294711 6-[(4-Tert-butylphenoxy)methyl]-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(4-Tert-butylphenoxy)methyl]-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B294711
M. Wt: 382.5 g/mol
InChI Key: UXKYOPUCPBPSCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(4-Tert-butylphenoxy)methyl]-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a triazole-thiadiazole derivative, which is a class of compounds known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 6-[(4-Tert-butylphenoxy)methyl]-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have suggested that the compound exerts its biological activity by inhibiting various enzymes and signaling pathways in the cell. For example, the compound has been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and transcription. In addition, the compound has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-[(4-Tert-butylphenoxy)methyl]-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been studied in various in vitro and in vivo models. Some of the effects observed include:
1. Induction of apoptosis: The compound has been shown to induce apoptosis, which is a programmed cell death, in cancer cells.
2. Inhibition of cell proliferation: The compound has been shown to inhibit the proliferation of cancer cells by arresting the cell cycle at various stages.
3. Reduction of inflammation: The compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using 6-[(4-Tert-butylphenoxy)methyl]-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its potent biological activity, its relatively simple synthesis method, and its potential to be used as a lead compound for drug development. However, some limitations of using this compound include its low solubility in water, which can make it difficult to work with in aqueous solutions, and its potential toxicity, which requires careful handling and testing.

Future Directions

There are several future directions for the study of 6-[(4-Tert-butylphenoxy)methyl]-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. Some of the directions include:
1. Optimization of the synthesis method to improve the yield and purity of the compound.
2. Study of the compound's pharmacokinetics and pharmacodynamics in animal models to determine its potential for clinical use.
3. Development of analogs of the compound to improve its solubility, potency, and selectivity.
4. Investigation of the compound's mechanism of action to gain a better understanding of its biological activity.
5. Screening of the compound against a larger panel of cancer cell lines and microorganisms to determine its broad-spectrum activity.
Conclusion:
In conclusion, 6-[(4-Tert-butylphenoxy)methyl]-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a synthetic compound with potential applications in various fields of scientific research. The compound has shown potent anticancer, antimicrobial, and anti-inflammatory activities, and its mechanism of action involves the inhibition of various enzymes and signaling pathways in the cell. While the compound has some limitations, its advantages make it a promising lead compound for drug development. Further studies are needed to fully understand the biological activity and potential clinical applications of this compound.

Synthesis Methods

The synthesis of 6-[(4-Tert-butylphenoxy)methyl]-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in the literature. The compound can be synthesized by reacting 4-(4-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid hydrazide with 4-tert-butylphenyl chloromethyl ether in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) under reflux conditions for several hours. The resulting product is then purified by column chromatography to obtain the pure compound.

Scientific Research Applications

6-[(4-Tert-butylphenoxy)methyl]-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown potential applications in various fields of scientific research. Some of the areas where this compound has been studied include:
1. Anticancer activity: The compound has been shown to have potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
2. Antimicrobial activity: The compound has been shown to have antimicrobial activity against various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans.
3. Anti-inflammatory activity: The compound has been shown to have anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

Molecular Formula

C20H19FN4OS

Molecular Weight

382.5 g/mol

IUPAC Name

6-[(4-tert-butylphenoxy)methyl]-3-(4-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C20H19FN4OS/c1-20(2,3)14-6-10-16(11-7-14)26-12-17-24-25-18(22-23-19(25)27-17)13-4-8-15(21)9-5-13/h4-11H,12H2,1-3H3

InChI Key

UXKYOPUCPBPSCJ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)C4=CC=C(C=C4)F

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)C4=CC=C(C=C4)F

Origin of Product

United States

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